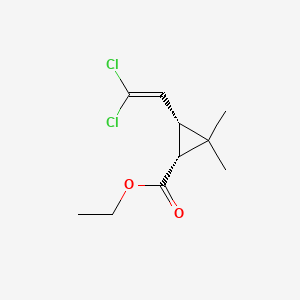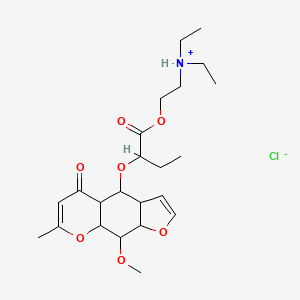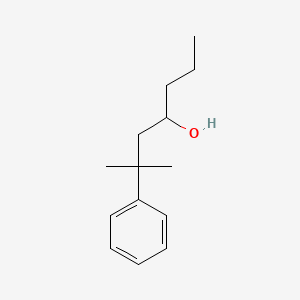
cerium(3+);(E)-cyclohexyl-oxido-oxidoiminoazanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cerium(3+);(E)-cyclohexyl-oxido-oxidoiminoazanium is a complex compound involving cerium in its +3 oxidation state Cerium is a lanthanide element known for its diverse chemical properties, including its ability to exist in multiple oxidation states
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cerium(3+);(E)-cyclohexyl-oxido-oxidoiminoazanium typically involves the reaction of cerium(III) salts with cyclohexylamine and appropriate oxidizing agents. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves:
- Dissolving cerium(III) nitrate in a suitable solvent.
- Adding cyclohexylamine to the solution.
- Introducing an oxidizing agent such as hydrogen peroxide to facilitate the formation of the oxidoiminoazanium group.
- Stirring the mixture under controlled temperature and pH conditions to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be considered to enhance the efficiency and yield of the compound. The purification process typically involves crystallization and filtration to obtain the pure product.
Analyse Des Réactions Chimiques
Types of Reactions
Cerium(3+);(E)-cyclohexyl-oxido-oxidoiminoazanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of cerium.
Reduction: It can be reduced back to cerium(III) from higher oxidation states.
Substitution: The oxidoiminoazanium group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Solvents: Water, ethanol, acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cerium(IV) compounds, while reduction may regenerate cerium(III) species.
Applications De Recherche Scientifique
Cerium(3+);(E)-cyclohexyl-oxido-oxidoiminoazanium has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and redox reactions.
Biology: Investigated for its potential antioxidant properties and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mécanisme D'action
The mechanism by which cerium(3+);(E)-cyclohexyl-oxido-oxidoiminoazanium exerts its effects involves its redox activity. The compound can switch between different oxidation states, allowing it to participate in electron transfer reactions. This redox cycling is crucial for its antioxidant properties, where it can neutralize reactive oxygen species. The molecular targets and pathways involved include interactions with cellular enzymes and signaling pathways that regulate oxidative stress and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cerium(III) oxide: Known for its catalytic and antioxidant properties.
Cerium(IV) ammonium nitrate: Commonly used as an oxidizing agent in organic synthesis.
Cerium(III) fluoride: Utilized in various industrial applications due to its unique chemical properties.
Uniqueness
Cerium(3+);(E)-cyclohexyl-oxido-oxidoiminoazanium is unique due to its specific structure, which combines the properties of cerium with the functional oxidoiminoazanium group
Propriétés
Formule moléculaire |
C18H33CeN6O6 |
|---|---|
Poids moléculaire |
569.6 g/mol |
Nom IUPAC |
cerium(3+);(E)-cyclohexyl-oxido-oxidoiminoazanium |
InChI |
InChI=1S/3C6H12N2O2.Ce/c3*9-7-8(10)6-4-2-1-3-5-6;/h3*6,9H,1-5H2;/q;;;+3/p-3/b3*8-7+; |
Clé InChI |
PMSFVXVCQCJPNO-QFVJJVGWSA-K |
SMILES isomérique |
C1CCC(CC1)/[N+](=N\[O-])/[O-].C1CCC(CC1)/[N+](=N\[O-])/[O-].C1CCC(CC1)/[N+](=N\[O-])/[O-].[Ce+3] |
SMILES canonique |
C1CCC(CC1)[N+](=N[O-])[O-].C1CCC(CC1)[N+](=N[O-])[O-].C1CCC(CC1)[N+](=N[O-])[O-].[Ce+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(2,5-dioxopyrrol-1-yl)propyl]-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxamide](/img/structure/B13753134.png)








![Benzenesulfonamide, N-[4-diazo-2-[[(2-ethylphenyl)amino]sulfonyl]-2,5-cyclohexadien-1-ylidene]-4-methyl-](/img/structure/B13753178.png)
![(2s)-3-(Octadecanoyloxy)-2-[(9z)-Octadec-9-Enoyloxy]propyl 2-(Trimethylammonio)ethyl Phosphate](/img/structure/B13753181.png)


![2-(4-Bromophenyl)-1-[4-(2-hydroxyethyl)-1-piperazinyl]-ethanone](/img/structure/B13753207.png)
